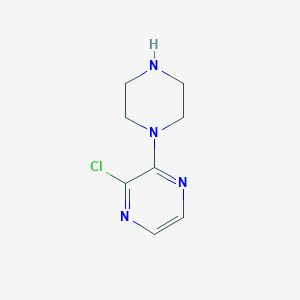

2-Chloro-3-(piperazin-1-yl)pyrazine

Übersicht

Beschreibung

“2-Chloro-3-(piperazin-1-yl)pyrazine” is a chemical compound that has been studied for its potential use in the development of anti-tubercular agents . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” and similar compounds involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “2-Chloro-3-(piperazin-1-yl)pyrazine” is C8H11ClN4, and it has a molecular weight of 198.653 . The exact mass is 198.067230, and it has a LogP value of 1.04 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-3-(piperazin-1-yl)pyrazine” include acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

“2-Chloro-3-(piperazin-1-yl)pyrazine” has a density of 1.3±0.1 g/cm3 and a boiling point of 342.7±42.0 °C at 760 mmHg . It has a flash point of 161.1±27.9 °C and a vapour pressure of 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Compounds structurally similar to 2-Chloro-3-(piperazin-1-yl)pyrazine have been reported to exhibit moderate antifungal activity against certain strains of Candida, such as C. albicans and C. galibrata .

Antimicrobial Properties

While specific data on 2-Chloro-3-(piperazin-1-yl)pyrazine was not found, related piperazine derivatives have been synthesized and evaluated for their antimicrobial activities .

Chemical Synthesis

This compound can be used as an intermediate in the synthesis of more complex chemical structures, as indicated by studies involving similar piperazinyl-pyrazine derivatives .

Tuberculosis Treatment

Derivatives of pyrazine-piperazine have been designed and synthesized for potential use as anti-tubercular agents against Mycobacterium tuberculosis .

Drug Design

The structural modification of piperazinyl-pyrazine compounds suggests potential applications in drug design, where the core structure is modified to enhance biological activity or reduce toxicity .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-3-(piperazin-1-yl)pyrazine is Mycobacterium tuberculosis H37Ra , the bacterium responsible for tuberculosis . This compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Mode of Action

It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Pharmacokinetics

Its molecular weight (198653) and LogP (104) suggest that it may have suitable properties for bioavailability .

Result of Action

The result of the action of 2-Chloro-3-(piperazin-1-yl)pyrazine is the inhibition of Mycobacterium tuberculosis H37Ra growth, as evidenced by its IC50 values . This suggests that the compound has a cytostatic effect, halting the proliferation of the bacteria.

Action Environment

Its storage condition is recommended to be at 2-8°c , suggesting that temperature could be a factor influencing its stability.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEFEUMYRXRNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555624 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(piperazin-1-yl)pyrazine | |

CAS RN |

85386-99-8 | |

| Record name | 2-Chloro-3-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)